![molecular formula C20H29N3O3 B5491407 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5491407.png)
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior.
Mécanisme D'action
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. This results in increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced neuronal excitability and increased inhibition of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide are related to its mechanism of action as a GABA-AT inhibitor. 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide increases GABA levels in the brain, which can lead to increased inhibition of neurotransmission and reduced neuronal excitability. This can have a range of effects on behavior and cognitive function, including reduced anxiety and depression, reduced seizure activity, and reduced drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide as a research tool is its specificity for GABA-AT inhibition. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on behavior and cognitive function. One limitation of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its usefulness in some experimental settings.
Orientations Futures
There are several potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA-AT inhibitors with longer half-lives, which could be useful in a range of experimental settings. Another area of interest is the study of the effects of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide on other neurotransmitter systems, such as dopamine and serotonin, which could have implications for the treatment of addiction and other psychiatric disorders. Finally, there is interest in the development of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide as a potential therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
Méthodes De Synthèse
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of a cyclopropylcarbonyl chloride with a furfurylamine to form the corresponding amide. This amide is then reacted with a piperidine derivative to form the final product.
Applications De Recherche Scientifique
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects. In models of addiction, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and relapse.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(21-13-18-4-2-12-26-18)16-3-1-9-23(14-16)17-7-10-22(11-8-17)20(25)15-5-6-15/h2,4,12,15-17H,1,3,5-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZFPDFCHGWMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.